methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate
Description
Methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate is a fluorinated indole derivative with a stereochemically defined cyclohexyl substituent at the 3-position of the indole core. Its molecular formula is C₁₆H₁₈FNO₂, and the molecular weight is 275.32 g/mol . The compound features a trans-2-fluorocyclohexyl group, where the fluorine atom and the indole moiety occupy opposite faces of the cyclohexane ring.
Properties
IUPAC Name |
methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIVLNSOAYNIT-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@@H]3CCCC[C@H]3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate typically involves a multistep process:
Formation of the indole core: : Starting with a suitable precursor like indole, the carboxylate group is introduced using reactions such as Fischer indole synthesis.
Introduction of the 2-fluorocyclohexyl group: : A key step that usually involves the addition of a fluorine atom to cyclohexane, followed by the coupling with the indole derivative. Common methods include nucleophilic substitution reactions under controlled temperatures.
Methylation: : The final step involves esterifying the carboxylate group with methanol, typically in the presence of catalysts like sulfuric acid under reflux conditions.
Industrial Production Methods
On an industrial scale, these synthesis steps are optimized for yield and efficiency. Continuous flow reactors and advanced catalytic systems might be employed to streamline the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at specific sites, particularly the indole ring and the fluorocyclohexyl group.
Reduction: : Conversely, it can be reduced under specific conditions, often using reducing agents like lithium aluminium hydride.
Substitution: : Both the indole and the cyclohexyl groups can participate in substitution reactions, offering a versatile platform for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: : Acidic catalysts like sulfuric acid or Lewis acids for methylation steps.
Major Products Formed
The primary product remains methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate, but depending on reaction conditions, derivatives with additional functional groups can also be synthesized.
Scientific Research Applications
This compound shines in scientific research due to its unique structure and reactivity:
Chemistry: : Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Often studied for its potential interactions with biological macromolecules due to its indole structure, which is known to engage in various biological pathways.
Medicine: : Investigated for pharmacological activities, particularly in neuropharmacology, due to its potential to interact with neural receptors.
Industry: : Can be used in the synthesis of materials with specialized properties, such as fluorinated polymers.
Mechanism of Action
The Mechanism
The exact mechanism of action depends on the specific application. For instance, in biological systems, it might:
Bind to receptors: : Its indole ring can mimic neurotransmitters, allowing it to bind to serotonin or dopamine receptors.
Inhibit enzymes: : It could act as an inhibitor for specific enzymes involved in metabolic pathways.
Molecular Targets and Pathways
Potential molecular targets include G-protein coupled receptors and ion channels. Pathways involved might range from neurotransmitter signaling to metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Indole 3-Position
The 3-position of the indole scaffold is a key site for structural diversification. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Fluorocyclohexyl vs. Chlorophenylthio : The fluorocyclohexyl group introduces stereochemical complexity and enhanced lipophilicity compared to the planar, sulfur-containing chlorophenylthio group. This may influence membrane permeability in biological systems.
- Selenium vs. Sulfur : The phenylselenyl analog exhibits similar synthetic yields to sulfur-containing analogs but may differ in redox reactivity and toxicity profiles.
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
- The fluorocyclohexyl-containing compound (unlike its diastereomer) lacks explicit melting point data, but analogs with cyclohexyl groups (e.g., methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate) exhibit melting points near 180°C .
- Thioether derivatives (e.g., methyl 3-(4-chlorophenylthio)-1H-indole-6-carboxylate) show lower melting points (155–186°C), likely due to reduced crystallinity from flexible sulfur linkages .
NMR Spectral Data
- ¹H-NMR : The target compound’s diastereomer would likely show distinct cyclohexyl proton splitting patterns due to fluorine’s electronegativity and stereochemical effects. For example, in methyl 3-cyclohexyl analogs, cyclohexyl protons resonate at δ 1.0–2.5 ppm .
- ¹³C-NMR: Fluorine coupling in the trans-2-fluorocyclohexyl group would split adjacent carbon signals, a feature absent in non-fluorinated analogs like methyl 3-(naphthalen-2-ylthio)-1H-indole-6-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
